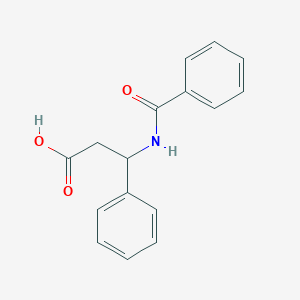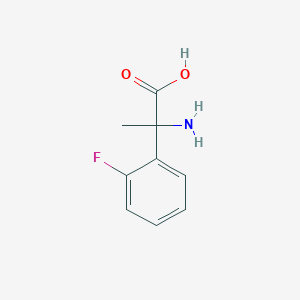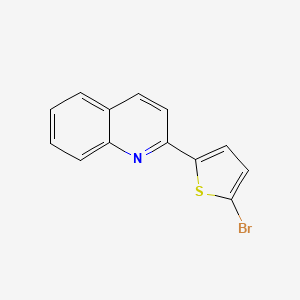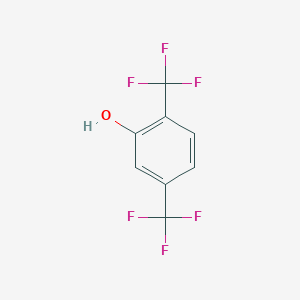
2,5-Bis(trifluoromethyl)phenol
Descripción general
Descripción
2,5-Bis(trifluoromethyl)phenol is a chemical compound that is part of a broader class of trifluoromethylated aromatic compounds. These compounds are characterized by the presence of one or more trifluoromethyl groups attached to an aromatic ring, which significantly influences their chemical and physical properties. The presence of these electron-withdrawing groups can lead to unique reactivity patterns and is often leveraged in the design of materials with specific electronic, optical, or biological properties.
Synthesis Analysis
The synthesis of compounds related to 2,5-Bis(trifluoromethyl)phenol often involves the introduction of trifluoromethyl groups into aromatic systems. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoromethyl-substituted acetophenone with a nitrophenyl ether, followed by reduction . Another approach involved the trifluoroacetic acid-catalyzed condensation of pyrrole with a trifluoromethyl-substituted benzaldehyde, leading to a series of expanded porphyrins . Additionally, the synthesis of bis(trifluoromethyl)phenylboronic acid and its use as a catalyst for amidation reactions has been reported .
Molecular Structure Analysis
The molecular structure of compounds containing bis(trifluoromethyl)phenyl groups has been extensively studied using various spectroscopic techniques and X-ray crystallography. For example, the molecular geometry of a phthalonitrile derivative was determined using X-ray crystallography and compared with computational studies . The introduction of trifluoromethyl groups can lead to significant changes in the electronic structure and steric profile of the aromatic system, which can be observed in the spectroscopic data and crystal structures .
Chemical Reactions Analysis
Compounds with bis(trifluoromethyl)phenyl groups participate in a variety of chemical reactions. The ortho-substituent on the phenylboronic acid was found to play a crucial role in accelerating amidation reactions . Furthermore, the reactivity of these compounds can be harnessed in click reactions, where a phthalonitrile derivative reacted with sugar azide to form a triazole ring . The presence of trifluoromethyl groups can also influence the regioselectivity of cyclization reactions, as seen in the synthesis of functionalized phenols .
Physical and Chemical Properties Analysis
The physical and chemical properties of materials derived from 2,5-Bis(trifluoromethyl)phenol are significantly influenced by the trifluoromethyl groups. For instance, fluorinated polyimides synthesized from related monomers exhibited good solubility in polar organic solvents, excellent thermal stability, and outstanding mechanical properties . The optical and electrochemical properties of expanded porphyrins showed a decrease in the HOMO-LUMO gap with increasing size of the conjugated macrocycles . The photophysical and photochemical properties of phthalocyanine derivatives were also investigated, revealing their potential as photosensitizers in photocatalytic applications10.
Aplicaciones Científicas De Investigación
1. Agrochemical and Pharmaceutical Industries
- Application : 2,5-Bis(trifluoromethyl)phenol is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Method : The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Results : Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Medicinal Chemistry
- Application : 2,5-Bis(trifluoromethyl)phenylacetic acid, a derivative of 2,5-Bis(trifluoromethyl)phenol, exhibits interesting lipophilicity and metabolic stability, making it a potential candidate for drug development.
- Method : The compound’s potential for drug development is due to the presence of trifluoromethyl groups.
- Results : The compound’s lipophilicity and metabolic stability suggest it could be a promising candidate for drug development.
3. Antibacterial Research
- Application : 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives are synthesized as potent growth inhibitors of drug-resistant bacteria .
- Method : This research involves the design, synthesis, and antimicrobial studies of 30 novel pyrazole derivatives .
- Results : Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . Compounds 11, 28, and 29 are potent against S. aureus biofilms with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .
4. Steroid Sulfatase Inhibition
- Application : 2,5-Bis(trifluoromethyl)phenylacetic acid is used in the synthesis of 3-phenylcoumarin sulfamate-based compounds containing C-F bonds as novel inhibitors of steroid sulfatase .
- Method : The new compounds are potent steroid sulfatase inhibitors .
- Results : The compounds possess more than 10 .
5. Hydrogen Donor in Synergistic Extraction
- Application : 2,5-Bis(trifluoromethyl)phenol (BTMP) has been used as a hydrogen donor in the synergistic extraction of aluminium (III) and gallium (III) with 2,4-pentanedione in heptane .
- Method : The process involves the use of BTMP as a hydrogen donor in the extraction process .
- Results : The extraction process results in the successful extraction of aluminium (III) and gallium (III) .
6. Promoting Organic Transformations
- Application : The 3,5-bis(trifluoromethyl)phenyl motif of 2,5-Bis(trifluoromethyl)phenol is used ubiquitously in H-bond catalysts .
- Method : The compound is used extensively in promoting organic transformations .
- Results : The unique characteristics of the compound have made it a key component in many H-bond catalysts .
7. Catalyst Development
- Application : The 3,5-bis(trifluoromethyl)phenyl motif of 2,5-Bis(trifluoromethyl)phenol is used ubiquitously in H-bond catalysts .
- Method : The compound is used extensively in promoting organic transformations .
- Results : The unique characteristics of the compound have made it a key component in many H-bond catalysts .
8. Synthesis of Trifluoromethyl Alkyl Ethers
- Application : 2,5-Bis(trifluoromethyl)phenol is used in the conversion of aliphatic alcohols into trifluoromethyl alkyl ethers .
- Method : The process involves the use of 2,5-Bis(trifluoromethyl)phenol in the conversion process .
- Results : The procedure is applicable to the conversion of primary aliphatic alcohols into trifluoromethyl alkyl ethers .
Safety And Hazards
Propiedades
IUPAC Name |
2,5-bis(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O/c9-7(10,11)4-1-2-5(6(15)3-4)8(12,13)14/h1-3,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOPQGWFLQVKDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394850 | |
| Record name | 2,5-bis(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(trifluoromethyl)phenol | |
CAS RN |
779-88-4 | |
| Record name | 2,5-Bis(trifluoromethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=779-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-bis(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



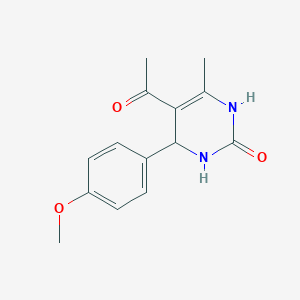
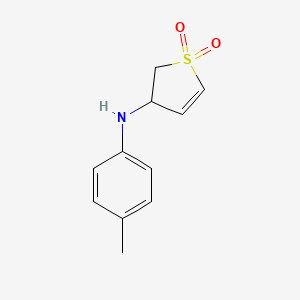
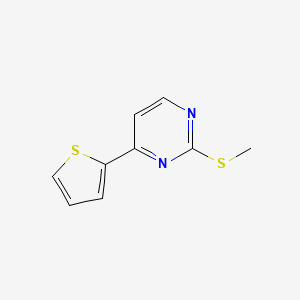
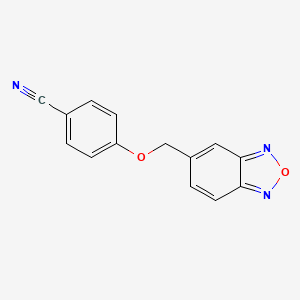
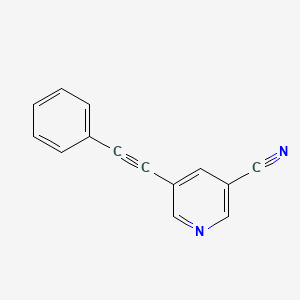
![5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1273882.png)
![2-[(Phenylsulfinyl)methyl]benzoic acid](/img/structure/B1273885.png)
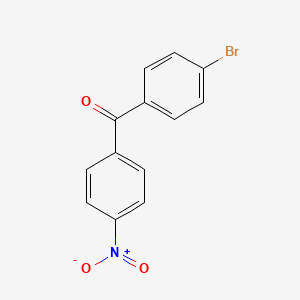
![3-[(1-Phenylethyl)amino]propanoic acid](/img/structure/B1273887.png)
![9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B1273889.png)
![4-[(4-Bromophenyl)amino]-4-oxobutanoic acid](/img/structure/B1273893.png)
